1-(Benzenesulfonylmethyl)azepan-2-one
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Overview
Description
1-(Benzenesulfonylmethyl)azepan-2-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of azepanones, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
Preparation Methods
The synthesis of 1-(Benzenesulfonylmethyl)azepan-2-one can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with azepan-2-one in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the use of a one-pot synthesis method, where the starting materials are combined in a single reaction vessel under specific conditions to yield the desired product .
Chemical Reactions Analysis
1-(Benzenesulfonylmethyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-(Benzenesulfonylmethyl)azepan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. Additionally, this compound is used in the development of new materials, such as polyamide composites, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonylmethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it can inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
1-(Benzenesulfonylmethyl)azepan-2-one can be compared with other similar compounds, such as azepan-2-one and benzenesulfonyl derivatives . While azepan-2-one is a simple seven-membered lactam, the presence of the benzenesulfonyl group in this compound imparts unique chemical and biological properties . This compound is unique due to its combination of the azepanone ring and the benzenesulfonyl group, which enhances its potential for various applications .
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-13-9-5-2-6-10-14(13)11-18(16,17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCDEYBTOREDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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